molecular formula C13H12ClF3N4 B15119720 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine

Cat. No.: B15119720
M. Wt: 316.71 g/mol
InChI Key: IRIUJZRJTLWKES-UHFFFAOYSA-N
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Description

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine is a complex organic compound that features a pyrazole ring, an azetidine ring, and a pyridine ring

Preparation Methods

The synthesis of 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the pyrazole and azetidine intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by chlorination. The azetidine ring can be formed via cyclization of a suitable amine precursor. The final step involves coupling the pyrazole and azetidine intermediates with a trifluoromethylpyridine derivative under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction .

Chemical Reactions Analysis

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Scientific Research Applications

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole: This compound also contains a pyrazole ring and a trifluoromethyl group but lacks the azetidine ring.

    2-(1H-pyrazol-1-yl)pyridine: This compound features a pyrazole ring and a pyridine ring but does not have the chloro or trifluoromethyl substituents.

    4-chloro-1H-pyrazole: This simpler compound contains only the pyrazole ring with a chloro substituent.

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H12ClF3N4

Molecular Weight

316.71 g/mol

IUPAC Name

2-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C13H12ClF3N4/c14-10-4-19-21(8-10)7-9-5-20(6-9)12-11(13(15,16)17)2-1-3-18-12/h1-4,8-9H,5-7H2

InChI Key

IRIUJZRJTLWKES-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=C(C=CC=N2)C(F)(F)F)CN3C=C(C=N3)Cl

Origin of Product

United States

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